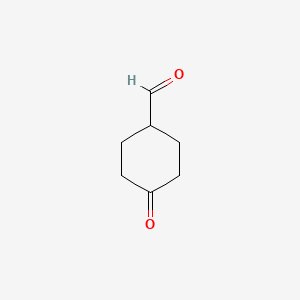

4-Oxocyclohexanecarbaldehyde

Descripción general

Descripción

4-Oxocyclohexanecarbaldehyde is a versatile organic compound that serves as a key intermediate in the synthesis of various chemical entities. It is characterized by the presence of an aldehyde functional group attached to a cyclohexane ring with a ketone at the 4-position. This structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity.

Synthesis Analysis

The synthesis of this compound derivatives has been achieved through various methods. A catalytic asymmetric reaction of acetone with cinnamaldehyde derivatives has been developed to synthesize disubstituted this compound with excellent enantioselectivity . Additionally, a domino reaction catalyzed by pyrrolidine allows for the efficient one-pot synthesis of polysubstituted derivatives of this compound . Another approach involves an organocatalytic domino reaction between 2-arylideneindane-1,3-diones and glutaraldehyde, yielding functionalized spirocyclohexane carbaldehydes .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through various analytical techniques. For instance, the reaction product of 4-oxo-4H- benzopyran-3-carbaldehyde with 1,2-benzenediamine was analyzed using X-ray structure analysis, confirming the formation of complex heterocyclic compounds . Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

This compound and its derivatives participate in a range of chemical reactions. They can react under alkaline conditions with amidine-type compounds and hydrazine derivatives to yield condensation products . The reactivity of 4-oxoazetidine-2-carbaldehydes has been exploited in stereoselective allylation reactions, leading to the synthesis of fused tricyclic beta-lactams . These reactions highlight the dual reactivity and synthetic utility of this compound derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of both aldehyde and ketone functional groups imparts polarity to the molecule, which can affect its solubility and reactivity. The stereochemistry of the derivatives is also significant, as it can influence the outcome of chemical reactions and the biological activity of the synthesized compounds. The high enantioselectivity achieved in some of the synthetic methods indicates the potential for producing enantiomerically pure compounds, which is important in pharmaceutical applications .

Aplicaciones Científicas De Investigación

Catalytic Synthesis

4-Oxocyclohexanecarbaldehyde is utilized in catalytic asymmetric synthesis. Maurya, Kutwal, and Appayee (2021) developed a catalytic asymmetric reaction of acetone with cinnamaldehyde derivatives for synthesizing disubstituted this compound. This method allows for the production of both enantiomers of the same diastereomeric products with good yield and diastereoselectivity, demonstrating practicality in gram-scale synthesis (Maurya, Kutwal, & Appayee, 2021).

Building Blocks in Stereocontrolled Synthesis

Alcaide and Almendros (2002) highlighted that 4-Oxoazetidine-2-carbaldehydes, which can be considered as protected α-amino aldehydes and masked β-amino acids, are valuable in a broad range of synthetic applications. These bifunctional compounds are useful for preparing substances of biological interest, including α-amino acids, β-amino acids, amino sugars, and complex natural products, emphasizing their versatility in stereocontrolled synthesis (Alcaide & Almendros, 2002).

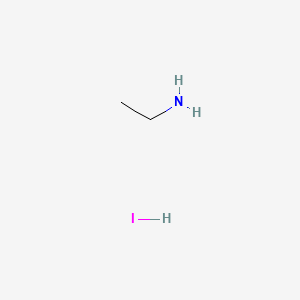

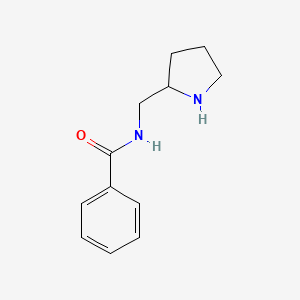

Domino Reaction for Polysubstituted Derivatives

Bao, Wang, and Kong (2013) developed a novel domino reaction for the efficient synthesis of polysubstituted this compound derivatives. Utilizing pyrrolidine as a catalyst, this method facilitates the synthesis under mild conditions and consists of consecutive reactions including aldol condensation and tandem inter-Michael–intra-Michael addition reactions (Bao, Wang, & Kong, 2013).

Asymmetric Synthesis

Hong, Kotame, and Lee (2011) described asymmetric domino Michael-acetalization reactions involving 2-oxocyclohexanecarbaldehyde, leading to the synthesis of 3,4-dihydrocoumarin with an all-carbon quaternary stereocenter. The process achieved excellent diastereo- and enantioselectivities, highlighting its potential in asymmetric synthesis (Hong, Kotame, & Lee, 2011).

Crystal Structure Analysis

Yuan, Zhang, and Ng (2009(2009) conducted a study on the chiral compound 4-(1-methylvinyl)cyclohexene-1-carbaldehyde oxime, which is structurally related to this compound. Their research provided insights into the crystal structures of such compounds, revealing the conformation of the six-membered carbaldehyde oxime ring and the orientation of the propenyl substituent. This study contributes to the understanding of the structural properties of cyclohexanecarbaldehyde derivatives (Yuan, Zhang, & Ng, 2009).

Safety and Hazards

The safety data sheet for 4-Oxocyclohexanecarbaldehyde indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Propiedades

IUPAC Name |

4-oxocyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-5-6-1-3-7(9)4-2-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNKUFOBKQJUEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457497 | |

| Record name | 4-oxocyclohexanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96184-81-5 | |

| Record name | 4-oxocyclohexanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

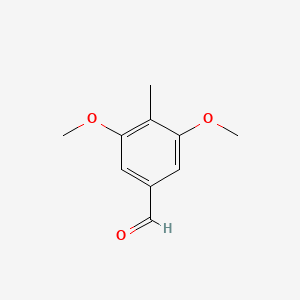

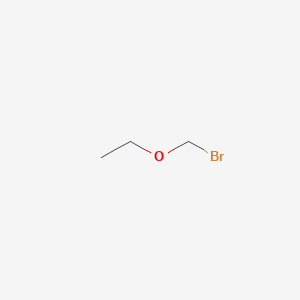

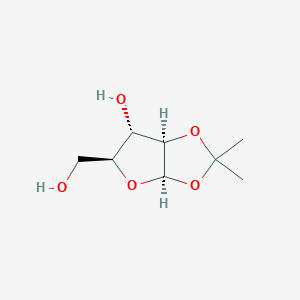

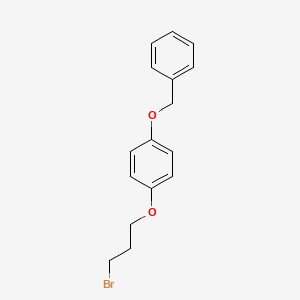

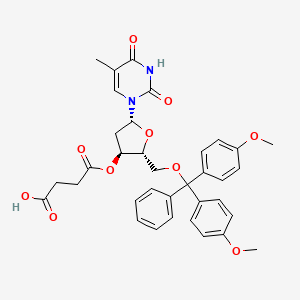

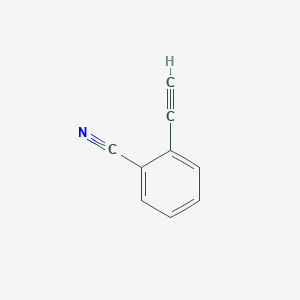

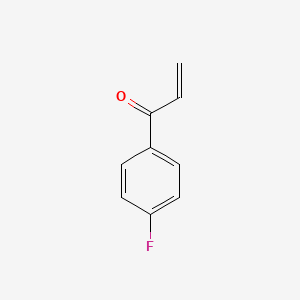

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using organocatalysts in the synthesis of 4-oxocyclohexanecarbaldehyde?

A: Organocatalysts offer a greener and milder approach compared to traditional metal-based catalysts. [, ] The research highlights the use of cinchona thiourea-based modularly designed organocatalysts (MDOs) and pyrrolidine catalysts for synthesizing this compound derivatives. These organocatalysts enable diastereodivergent synthesis, meaning they can selectively produce different diastereomers of the target compound by simply modifying the catalyst or reaction conditions. [, ] This is particularly advantageous for exploring the biological and chemical properties of different diastereomers.

Q2: What is unique about the domino reaction described for the synthesis of this compound derivatives?

A: The research describes a novel domino reaction involving ketones and α,β-unsaturated aldehydes, such as cinnamaldehyde derivatives, to yield this compound derivatives. [, ] This reaction proceeds through an aldol condensation followed by a tandem inter-Michael – intra-Michael addition, effectively constructing the six-membered ring with the desired functional groups in a single synthetic operation. This domino approach simplifies the synthesis, improves efficiency, and reduces the need for multiple steps and purifications.

Q3: How does the choice of catalyst influence the stereoselectivity of the this compound synthesis?

A: The enantioselectivity and diastereoselectivity in the synthesis of this compound are highly dependent on the chosen catalyst. [, ] For instance, using specific chiral cinchona-based organocatalysts allows access to both enantiomers of a particular diastereomer with excellent enantiomeric excess by simply switching the enantiomer of the catalyst used. [] This control over stereochemistry is crucial for potential applications in medicinal chemistry, where different stereoisomers can exhibit distinct biological activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Iodobenzo[b]thiophene](/img/structure/B1338381.png)

![5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone](/img/structure/B1338383.png)

![1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone](/img/structure/B1338405.png)